N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea
Description
Properties
CAS No. |
353255-67-1 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-7-8(6)12-10(15-7)13(2)9(11)14/h3-5H,1-2H3,(H2,11,14) |
InChI Key |
LSUAVSBSKJUPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a catalyst such as piperidine is often used to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 50-60°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base such as triethylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea and its derivatives have shown significant antitumor properties. For instance, a study reported that related compounds exhibit broad-spectrum antitumor activity with GI50 values indicating effective inhibition against various cancer cell lines, including non-small lung cancer and leukemia . The compound's ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes it a candidate for further drug development.
Antimicrobial Properties
Research indicates that urea derivatives of benzothiazoles possess potent antibacterial activity. In particular, compounds derived from this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated effectiveness comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .
Anti-parasitic Applications
this compound derivatives have also been explored for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Certain analogues have shown promising results in preclinical models, achieving high cure rates in infected mice . This highlights the potential of these compounds as new therapeutic agents for neglected tropical diseases.
Agricultural Applications
Pesticide Development
The compound has been investigated for its potential use as a pesticide. Its derivatives have shown effectiveness against agricultural pests and diseases, contributing to integrated pest management strategies. Research has indicated that these compounds can act as effective biocontrol agents against various plant pathogens and pests, providing an environmentally friendly alternative to conventional pesticides .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of benzothiazole moieties into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Summary of Key Findings
Case Studies
Case Study 1: Antitumor Efficacy
A series of compounds based on this compound were synthesized and tested for their antitumor activity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Antibacterial Activity
In another study, several urea derivatives were screened for antibacterial activity against common pathogens. One derivative showed promising results with an IC50 value comparable to established antibiotics, suggesting its viability as a new treatment option for bacterial infections.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Benzothiazole-Urea Derivatives
Key Observations
Anticancer Activity :
- Compound N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea demonstrated an IC₅₀ of 78.28 μM against PC3 prostate cancer cells, suggesting that substituents on the urea nitrogen influence cytotoxicity . The absence of a methyl group on the benzothiazole ring in this compound may reduce steric hindrance compared to the target compound.
Enzyme Inhibition :
- The para-methylphenyl derivative (55c) exhibited potent α-chymotrypsin inhibition (IC₅₀ = 20.6 μM), attributed to optimized steric and electronic interactions at the enzyme active site . This highlights the importance of substitution patterns on the aryl group.
Structural Planarity :
- The nitro-thiazole derivative in showed coplanar geometry, facilitating hydrogen bonding and crystal packing. The 4-methyl group on the benzothiazole in the target compound may similarly enhance planarity and stability.
Biological Activity
N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea, a compound belonging to the class of benzothiazole derivatives, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The incorporation of urea and thioether functionalities into this scaffold often enhances these activities, making them valuable in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:
- Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, studies indicate that derivatives of benzothiazole exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : this compound demonstrates significant antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antitumor Activity : In vitro studies have shown that this compound exhibits potent antitumor effects against several cancer cell lines. For example, it displayed GI50 values (the concentration required to inhibit 50% of cell growth) as low as 15.9 μM against prostate cancer cells (PC-3) and 21.5 μM against leukemia cells (RPMI-8226) .
- Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against Staphylococcus aureus and other clinically relevant bacteria. The minimal inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to standard antibiotics .
- Mechanistic Studies : Research indicates that the compound may act by inhibiting specific protein kinases involved in cancer progression and bacterial resistance mechanisms. For instance, it has been shown to reduce GSK-3β activity significantly at concentrations as low as 1.0 μM .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
